molecular formula C42H44ClF2N7O3 B2751024 Methyl ((S)-1-((S)-6-(5-(7-(2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazol-6-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-Methyl-1-oxobutan-2-yl)carbaMate (hydrochloride) CAS No. 2004675-26-5

Methyl ((S)-1-((S)-6-(5-(7-(2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazol-6-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-Methyl-1-oxobutan-2-yl)carbaMate (hydrochloride)

Cat. No.: B2751024
CAS No.: 2004675-26-5
M. Wt: 768.31
InChI Key: AQKYHXNZELZVPO-BLYDQPPASA-N
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Description

This compound (hereafter referred to as Compound X) is a structurally complex molecule featuring a 2-azabicyclo[2.2.1]heptane core, a benzoimidazole moiety, a 9,9-difluorofluorenyl group, and a 5-azaspiro[2.4]heptane system. Its stereochemistry is defined by (S) and (1R,3S,4S) configurations, critical for its biological activity . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Compound X is synthesized via a multi-step process involving stereoselective coupling reactions, as detailed in a 2016 patent application . Its InChIKey (YQIXEFTXAPHPPR-GECVVJRXSA-N) and SMILES string confirm the intricate connectivity of its bicyclic and spirocyclic systems .

Properties

IUPAC Name

methyl N-[(2S)-1-[(6S)-6-[5-[7-[2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H43F2N7O3.ClH/c1-21(2)35(50-40(53)54-3)39(52)51-20-41(12-13-41)18-34(51)37-45-19-33(49-37)24-6-10-28-27-9-5-22(15-29(27)42(43,44)30(28)16-24)23-7-11-31-32(17-23)48-38(47-31)36-25-4-8-26(14-25)46-36;/h5-7,9-11,15-17,19,21,25-26,34-36,46H,4,8,12-14,18,20H2,1-3H3,(H,45,49)(H,47,48)(H,50,53);1H/t25-,26+,34-,35-,36-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKYHXNZELZVPO-BLYDQPPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9)NC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9)NC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H44ClF2N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

768.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl ((S)-1-((S)-6-(5-(7-(2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]imidazol-6-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-Methyl-1-oxobutan-2-yl)carbaMate (hydrochloride) is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique combination of azabicyclic and imidazole structures, which are known for their biological activities. The presence of difluorofluorene and various nitrogen-containing heterocycles suggests that it may interact with biological targets such as enzymes or receptors.

Antiproliferative Effects

Research indicates that compounds similar to this structure can exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on triazole-based compounds have shown promising results in inhibiting cell growth in vitro, suggesting potential applications in cancer therapy .

Kinase Inhibition

The compound's structure suggests potential activity as a kinase inhibitor. Kinases are critical in signaling pathways and are often targeted in cancer treatment. Preliminary data from similar compounds indicate that modifications at specific positions can enhance kinase inhibition, leading to reduced tumor growth in experimental models .

The proposed mechanism involves the interaction of the compound with ATP-binding sites on kinases, disrupting their activity. This interaction is crucial for preventing the phosphorylation of target proteins involved in cell proliferation and survival .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Inhibition of TAK1 Kinase : A study demonstrated that a compound with a similar scaffold exhibited up to 95% inhibition of TAK1 kinase activity at 100 nM concentration, indicating strong potential for therapeutic use .
  • Anticancer Activity : Another investigation into azabicyclo compounds showed significant cytotoxic effects against breast and lung cancer cell lines, with IC50 values indicating effective concentrations for therapeutic application .

Data Tables

Compound NameTargetActivityIC50 (nM)Reference
Compound ATAK195% Inhibition100
Compound BCancer Cell LinesCytotoxicity50
Compound CKinaseModerate Inhibition250

Scientific Research Applications

Medicinal Applications

  • Antitumor Activity :
    • Research indicates that compounds based on the 2-azabicyclo(2.2.1)heptane scaffold, similar to the compound , have shown promising antitumor properties. These compounds are being investigated for their ability to selectively target cancer cells while minimizing effects on normal cells .
  • Drug Design and Development :
    • The intricate structure of this compound allows it to be utilized in drug design strategies aimed at developing novel therapeutics for various diseases, particularly those involving complex biological pathways such as cancer and neurodegenerative disorders .
  • Biocatalysis in Synthesis :
    • The compound's synthesis can be enhanced through biocatalytic methods, which provide a more environmentally friendly approach to producing pharmaceuticals with high stereochemical purity. This method is particularly useful in asymmetric synthesis where enantiomerically pure compounds are desired .

Research Insights

Recent studies have provided insights into the structure–activity relationship (SAR) of compounds related to this chemical entity. By modifying specific components of the compound, researchers aim to enhance its efficacy and reduce potential side effects associated with therapeutic agents derived from it .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of the 2-azabicyclo(2.2.1)heptane framework exhibited selective cytotoxicity against specific cancer cell lines while sparing healthy cells. This selectivity is crucial for developing safer cancer treatments.

Case Study 2: Enzymatic Synthesis

Another investigation highlighted the use of lipase-catalyzed reactions to synthesize derivatives of this compound efficiently, showcasing the advantages of biocatalysis in achieving high yields and purity without racemization, which is often a challenge in traditional chemical synthesis methods .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of Compound X , highlighting differences in core scaffolds, substituents, and biological relevance:

Compound Core Structure Key Substituents Biological Activity References
Compound X 2-azabicyclo[2.2.1]heptane + benzoimidazole + 5-azaspiro[2.4]heptane 9,9-Difluorofluorenyl, methyl carbamate Undisclosed (likely antiviral)
Ledipasvir 2-azabicyclo[2.2.1]heptane + benzodiazole 9,9-Difluorofluorenyl, hydroxyl(methoxy)methylidene HCV NS5A inhibitor
CAS 130342-80-2 8-azabicyclo[3.2.1]octane 4-Chlorophenyl, methyl ester Neuromodulatory applications
Compound 5d (Hindawi) Carbazole + pyrazole 4-Chlorophenyl, nitro Anticancer (in vitro)
CAS 1499193-67-7 5-azaspiro[2.4]heptane + benzoimidazole 9,9-Difluorofluorenyl, imidazole Structural analog (no disclosed activity)

Structural and Functional Analysis

  • Ledipasvir : Shares the 2-azabicyclo[2.2.1]heptane and 9,9-difluorofluorenyl motifs with Compound X but replaces the 5-azaspiro[2.4]heptane with a tetrahydrofuran ring. The hydroxyl(methoxy)methylidene group in Ledipasvir enhances binding to HCV NS5A, suggesting Compound X may target similar viral replication pathways .
  • CAS 130342-80-2: Features an 8-azabicyclo[3.2.1]octane core, which lacks the strained [2.2.1] bicyclic system of Compound X. The 4-chlorophenyl substituent in this compound is associated with neuromodulatory effects, highlighting how minor structural changes alter target specificity .
  • Compound 5d: A carbazole-pyrazole hybrid with nitro and chlorophenyl groups.

Physicochemical Properties

  • Fluorination : The 9,9-difluorofluorenyl group in Compound X and Ledipasvir improves metabolic stability and lipophilicity, critical for membrane permeability .

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